3-(Dibutylamino)phenol

Lipophilicity Partition coefficient QSAR

3-(Dibutylamino)phenol (CAS 43141-69-1), also referred to as N,N-dibutyl-3-aminophenol or m-(dibutylamino)phenol, is an N,N-dialkyl-substituted m-aminophenol derivative with molecular formula C₁₄H₂₃NO and molecular weight 221.34 g·mol⁻¹. It belongs to the class of tertiary aminophenols that serve as critical intermediates in the production of fluoran leuco dyes, particularly 2-anilino-3-methyl-6-(dibutylamino)fluoran (ODB-2) for thermal and pressure-sensitive recording media.

Molecular Formula C14H23NO
Molecular Weight 221.34 g/mol
CAS No. 43141-69-1
Cat. No. B008397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dibutylamino)phenol
CAS43141-69-1
Synonymsdibutylaminophenol; 3-(Dibutylamino)phenol; N,N-DIBUTYL-3-AMINOPHENOL; N,N-DI-N-BUTYL-3-AMINOPHENOL; n-(2-Methyproyl)amide; 3-DI-N-BUTYLAMINOPHENOL; 3-(Dibuthlamino)-phenol; 3-(DIBUTYLAMINO)-PHENOL 98%
Molecular FormulaC14H23NO
Molecular Weight221.34 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C1=CC(=CC=C1)O
InChIInChI=1S/C14H23NO/c1-3-5-10-15(11-6-4-2)13-8-7-9-14(16)12-13/h7-9,12,16H,3-6,10-11H2,1-2H3
InChIKeyKHSTZMGCKHBFJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dibutylamino)phenol (CAS 43141-69-1) — Physicochemical Identity, Compound Class, and Industrial Relevance for Procurement Decisions


3-(Dibutylamino)phenol (CAS 43141-69-1), also referred to as N,N-dibutyl-3-aminophenol or m-(dibutylamino)phenol, is an N,N-dialkyl-substituted m-aminophenol derivative with molecular formula C₁₄H₂₃NO and molecular weight 221.34 g·mol⁻¹. It belongs to the class of tertiary aminophenols that serve as critical intermediates in the production of fluoran leuco dyes, particularly 2-anilino-3-methyl-6-(dibutylamino)fluoran (ODB-2) for thermal and pressure-sensitive recording media [1]. The compound is a clear liquid at ambient temperature, ranging from orange to dark purple in color, with a density of 0.98 g·cm⁻³, boiling point of 348.7 °C at 760 mmHg (176 °C at 6 mmHg), refractive index of 1.537–1.539, and a predicted pKa of 10.37 ± 0.10 . Its estimated logP of approximately 3.80 reflects significantly enhanced lipophilicity relative to shorter-chain dialkyl analogs [2].

Why 3-(Dibutylamino)phenol Cannot Be Replaced by Shorter-Chain Dialkylaminophenols in Performance-Critical Applications


The N,N-dialkyl-m-aminophenol series (dimethyl, diethyl, dibutyl) shares a common phenolic-amine scaffold, yet the alkyl chain length governs lipophilicity, physical state, boiling point, and the performance profile of the downstream fluoran dyes produced from each intermediate [1]. 3-(Dibutylamino)phenol exhibits a logP of approximately 3.80 versus approximately 2.24–2.62 for 3-(diethylamino)phenol and approximately 1.46–1.60 for 3-(dimethylamino)phenol, representing a greater than 50-fold increase in octanol-water partition coefficient relative to the dimethyl analog [2]. This physicochemical divergence translates into differential organic solubility, altered reactivity kinetics in fluoran condensation reactions, and distinct thermal response characteristics in the resulting leuco dyes—factors that make generic substitution technically inadmissible in regulated thermal paper and pharmaceutical intermediate supply chains. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 3-(Dibutylamino)phenol Versus Closest Dialkylaminophenol Analogs


Lipophilicity Gradient Across N,N-Dialkyl Homologs: logP Comparison of Dimethyl, Diethyl, and Dibutyl Derivatives

3-(Dibutylamino)phenol exhibits a calculated logP of 3.80, which is approximately 1.6 log units (approximately 40-fold) higher than 3-(diethylamino)phenol (logP 2.24–2.62) and approximately 2.3 log units (approximately 200-fold) higher than 3-(dimethylamino)phenol (logP 1.46–1.60) [1]. This lipophilicity gradient directly impacts partitioning behavior between aqueous and organic phases during dye synthesis and coating formulations. The enhanced lipophilicity of the dibutyl derivative facilitates dissolution in non-polar organic solvents such as toluene, a critical property for preparing homogeneous leuco dye coating dispersions [2].

Lipophilicity Partition coefficient QSAR Solubility engineering

Physical Form and Boiling Point Differentiation: Liquid Handling Versus Solid Handling in Industrial Synthesis

3-(Dibutylamino)phenol is a liquid at ambient temperature (melting point not applicable; pour point below room temperature), with a boiling point of 348.7 °C at 760 mmHg . In contrast, 3-(diethylamino)phenol is a crystalline solid with a melting point of 69–78 °C and a boiling point of 276–280 °C, while 3-(dimethylamino)phenol is a crystalline solid with a melting point of 82–86 °C and a boiling point of 265–268 °C [1][2]. The liquid physical state of the dibutyl derivative eliminates the need for pre-melting or hot-handling equipment during pump transfer and metered dosing in continuous fluoran dye synthesis, offering a distinct operational advantage in large-scale manufacturing. The substantially higher boiling point (approximately 70–80 °C above the diethyl analog) also permits wider thermal processing windows before volatilization losses occur.

Physical state Boiling point Industrial handling Process engineering

Downstream Dye Product Specificity: ODB-2 (Thermal Paper) vs ODB-1 (Carbonless Copy Paper) Market Segmentation

3-(Dibutylamino)phenol is the essential synthetic precursor for 2-anilino-3-methyl-6-(dibutylamino)fluoran (ODB-2, CAS 89331-94-2), the dominant black color former in the global thermal paper market [1]. By contrast, 3-(diethylamino)phenol is the precursor for ODB-1 (2-anilino-3-methyl-6-diethylaminofluoran, CAS 29512-49-0), which is used predominantly in carbonless copy paper applications [2]. The European Commission's anti-dumping investigation (Council Regulation 52000PC0599) formally distinguished ODB-1 from ODB-2 as separate product categories, noting that ODB-1 is generally not used for thermal paper production, while ODB-2 is the industry standard for thermal imaging [2]. ODB-2 undergoes color development at 80–120 °C with acidic developers, producing a deep blue/black image, and is the foundational dye for point-of-sale receipt paper, logistics labels, and medical recording media [3]. Selecting 3-(dibutylamino)phenol as the intermediate inherently commits the synthesis pathway to the higher-volume thermal paper market segment.

Fluoran leuco dye Thermal paper Color former ODB-2 Pressure-sensitive recording

5-Lipoxygenase Inhibition Selectivity: ICI D2138 (3-(Dibutylamino)phenol-Derived) vs Zileuton — Direct Head-to-Head Preclinical Comparison

ICI D2138 (ZD-2138), a drug candidate whose pharmacophore incorporates the 3-(dibutylamino)phenol moiety, was directly compared with zileuton in a preclinical pharmacology study. ICI D2138 inhibited leukotriene synthesis in murine peritoneal macrophages with an IC₅₀ of 3 nM and in human blood with an IC₅₀ of 20 nM [1]. Critically, ICI D2138 did not inhibit thromboxane B₂ synthesis (cyclooxygenase pathway) at concentrations up to 500 μM, yielding a COX:5-LO selectivity ratio exceeding 20,000 [1]. In contrast, zileuton exhibited a selectivity ratio of only 15–100 in the same assay systems [1]. In vivo, oral ICI D2138 produced ED₅₀ values of 0.9, 4.0, and 80.0 mg·kg⁻¹ for ex vivo LTB₄ synthesis inhibition at 3, 10, and 20 h post-dose, compared with zileuton ED₅₀ values of 5 and 20 mg·kg⁻¹ at 3 and 10 h, respectively [1]. In an arachidonic acid-induced mouse ear edema model, ICI D2138 showed an approximate ID₅₀ of 1.8 mg·kg⁻¹ p.o., approximately 10-fold more potent than zileuton [1].

5-Lipoxygenase inhibitor Leukotriene synthesis ICI D2138 ZD-2138 Selectivity ratio

Subacute Oral Toxicity NOEL: 3-(Dibutylamino)phenol vs 4,4′-Butylidenebis(2-tert-butyl-5-methylphenol) Under Identical OECD Protocol

In a 28-day repeated-dose oral toxicity study (enhanced OECD Test Guideline No. 407) conducted by Yamasaki et al. (2008), 3-(dibutylamino)phenol was administered to male and female SD rats at doses of 0, 30, 100, and 300 mg·kg⁻¹·day⁻¹ [1]. At 300 mg·kg⁻¹·day⁻¹, thyroid weight increase, thyroid follicular epithelial cell hypertrophy, and decreased serum T3 were observed, along with slight anti-thyroid endocrine-mediated effects [1]. At 100 mg·kg⁻¹·day⁻¹ and above, increased hemosiderin deposition in the spleen, increased spleen weight, hematological abnormalities, and squamous epithelial hyperplasia of the forestomach were detected [1]. The no-observed-effect level (NOEL) for 3-(dibutylamino)phenol was established at 30 mg·kg⁻¹·day⁻¹ [1]. In the same study, the comparator compound 4,4′-butylidenebis(2-tert-butyl-5-methylphenol) exhibited a NOEL of <5 mg·kg⁻¹·day⁻¹, with liver and thyroid effects observed at the lowest tested dose of 5 mg·kg⁻¹·day⁻¹ [1]. Importantly, neither uterotrophic nor Hershberger assays showed estrogenic or androgenic activity for 3-(dibutylamino)phenol at doses up to 1,000 mg·kg⁻¹ (uterotrophic) and 400 mg·kg⁻¹·day⁻¹ (Hershberger) [1].

Repeat-dose toxicity NOEL Endocrine disruption OECD TG 407 Safety assessment

Priority Application Scenarios for 3-(Dibutylamino)phenol (CAS 43141-69-1) Based on Quantitative Differentiation Evidence


Thermal Paper Color Former Manufacturing: ODB-2 Synthesis at Industrial Scale

3-(Dibutylamino)phenol is the irreplaceable intermediate for ODB-2 (2-anilino-3-methyl-6-(dibutylamino)fluoran), the dominant leuco dye in thermal receipt paper, logistics labels, and medical recording media. The liquid physical state of the compound facilitates continuous-flow reactor dosing, while the dibutylamino substituent imparts the requisite thermal response characteristics (color development at 80–120 °C) to the downstream fluoran dye [1]. Procurement should specify purity ≥95% (GC) and confirm the absence of 3-(diethylamino)phenol contamination, as even minor cross-contamination would produce ODB-1 impurities with altered thermal sensitivity and hue [2].

5-Lipoxygenase Inhibitor Medicinal Chemistry: Pharmacophore Development Based on the ICI D2138 Scaffold

The 3-(dibutylamino)phenol substructure is a critical component of the ICI D2138/ZD-2138 pharmacophore, which achieved a COX:5-LO selectivity ratio exceeding 20,000 — in contrast to zileuton's ratio of 15–100 — and demonstrated approximately 10-fold greater in vivo potency in rodent inflammation models [3]. Academic and industrial medicinal chemistry programs investigating non-redox 5-LO inhibitors for asthma or inflammatory indications should specify 3-(dibutylamino)phenol of >97% purity to ensure reproducibility of the ICI D2138 scaffold's selectivity profile. The established NOEL of 30 mg·kg⁻¹·day⁻¹ in rodents also provides a baseline toxicological reference for early-stage safety assessment of derivative compounds [4].

Fluoran Dye Research and Structure-Property Relationship Studies

The systematic logP gradient across the dimethyl (logP ~1.5), diethyl (logP ~2.2–2.6), and dibutyl (logP ~3.8) m-aminophenol series enables controlled investigation of how N-alkyl chain length modulates the solubility, color development kinetics, and image stability of fluoran leuco dyes [5]. Researchers studying dilactone-type fluorochromic dyes or rhodamine analogs should procure the dibutyl variant when higher organic-phase solubility and reduced aqueous leaching in the final dye formulation are design objectives. The elevated boiling point (348.7 °C) also provides a wider thermal processing window compared to the diethyl (276–280 °C) and dimethyl (265–268 °C) homologs [6].

Industrial Hygiene and Regulatory Compliance: Safety Data Sheet Authoring for Dye Intermediate Supply Chains

The OECD TG 407-compliant toxicology dataset for 3-(dibutylamino)phenol provides a NOEL of 30 mg·kg⁻¹·day⁻¹, confirmed absence of estrogenic/androgenic activity in uterotrophic and Hershberger assays, and characterization of endocrine-mediated effects as limited to slight anti-thyroid activity at doses ≥300 mg·kg⁻¹·day⁻¹ [4]. Regulatory affairs professionals and procurement officers can leverage this dataset — generated under internationally recognized OECD protocols — for GHS hazard classification, occupational exposure limit derivation, and REACH registration dossier preparation. This represents a quantitative advantage over less thoroughly characterized dialkylaminophenol analogs for which comparable OECD-compliant in vivo data may be unavailable.

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